2-Phenylpropylidenemalononitrile
Description
2-Phenylpropylidenemalononitrile is a malononitrile derivative characterized by a phenyl-substituted propylidene backbone. These compounds typically exhibit strong electrophilicity due to the electron-withdrawing nitrile groups, making them valuable intermediates in organic synthesis, particularly for cycloaddition reactions and polymer precursors.
Properties
CAS No. |
88106-71-2 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-phenylpropylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N2/c1-10(7-11(8-13)9-14)12-5-3-2-4-6-12/h2-7,10H,1H3 |
InChI Key |
GNGPAHQFSYSOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C#N)C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpropylidenemalononitrile can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Phenylpropylidenemalononitrile follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpropylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropylidenemalononitrile oxides.
Reduction: Conversion to 2-phenylpropylidenediamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Phenylpropylidenemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenylpropylidenemalononitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate pathways involved in cell signaling, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-Phenylpropylidenemalononitrile analogs and related malononitrile derivatives:
Key Findings:
Steric and Electronic Effects: The dimethyl-substituted analog (2,2-Dimethyl-1-phenylpropylidene)malononitrile exhibits reduced reactivity in nucleophilic additions due to steric shielding of the malononitrile core . In contrast, 2-(1-Phenylethylidene)malononitrile lacks bulky groups, enabling faster reaction kinetics in cycloadditions . Halogenation (e.g., 4-chlorophenyl in ) significantly enhances electrophilicity, making the compound more reactive toward electron-rich dienes.
Solubility and Stability: The keto group in 2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]malononitrile improves solubility in polar aprotic solvents like DMSO, whereas non-polar analogs (e.g., ) are more soluble in toluene or chloroform . Bulky substituents (e.g., dimethyl groups in ) improve thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) studies.
Application-Specific Behavior: 2-((5-Methylfuran-2-yl)methylene)malononitrile demonstrates unique π-conjugation between the furan ring and malononitrile group, making it a candidate for organic semiconductors or light-harvesting materials .
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